molecular formula C11H19F3O B14138207 1,1,1-Trifluoroundec-3-en-2-ol

1,1,1-Trifluoroundec-3-en-2-ol

Cat. No.: B14138207
M. Wt: 224.26 g/mol
InChI Key: NTBMJPVBTDDZCS-CMDGGOBGSA-N
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Description

1,1,1-Trifluoroundec-3-en-2-ol is an organic compound with the molecular formula C11H19F3O It is characterized by the presence of three fluorine atoms attached to the first carbon atom and an alcohol group attached to the second carbon atom in an undecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoroundec-3-en-2-ol typically involves the reaction of trifluoroacetaldehyde with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the trifluoromethyl group to the alkene. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoroundec-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of trifluoroundec-3-en-2-one or trifluoroundec-3-en-2-al.

    Reduction: Formation of 1,1,1-trifluoroundecane.

    Substitution: Formation of various substituted trifluoroundecenes depending on the reagent used.

Scientific Research Applications

1,1,1-Trifluoroundec-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoroundec-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but with a phenyl group instead of an undecene chain.

    1,1,1-Trifluoro-3-(octylthio)acetone: Contains a trifluoromethyl group and an octylthio group.

    4-(Trifluoromethyl)-1,2,3-triazole: A trifluoromethyl-substituted triazole compound.

Uniqueness

1,1,1-Trifluoroundec-3-en-2-ol is unique due to its specific combination of a trifluoromethyl group and an undecene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H19F3O

Molecular Weight

224.26 g/mol

IUPAC Name

(E)-1,1,1-trifluoroundec-3-en-2-ol

InChI

InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-10,15H,2-7H2,1H3/b9-8+

InChI Key

NTBMJPVBTDDZCS-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/C(C(F)(F)F)O

Canonical SMILES

CCCCCCCC=CC(C(F)(F)F)O

Origin of Product

United States

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